molecular formula C10H21NO3 B1376689 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol CAS No. 1343077-79-1

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol

Cat. No. B1376689
CAS RN: 1343077-79-1
M. Wt: 203.28 g/mol
InChI Key: RGYJGWMZZIZUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is an organic compound with the molecular formula C10H21NO3 and a molecular weight of 203.28 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is 1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3 . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two ethoxy groups attached to a carbon atom .


Physical And Chemical Properties Analysis

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol is a liquid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Life Science Research

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol: is utilized in life science research for its biological activities. It may serve as a building block in the synthesis of more complex molecules that can interact with biological systems. This compound could be involved in the study of cellular processes or as a potential precursor for pharmaceuticals that target specific receptors within the body .

Material Science

In the field of material science, this compound’s properties could be harnessed to create novel materials. Its organic structure might contribute to the development of biomedical materials, potentially aiding in drug delivery systems or as part of scaffolding in tissue engineering. It could also find applications in electronic materials, possibly as a component in organic semiconductors.

Chemical Synthesis

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol: plays a role in chemical synthesis where it may act as an intermediate or a reagent. Its structure allows for further functionalization, making it a versatile compound for synthesizing a variety of chemical products. It could be used in the synthesis of complex organic molecules, including those with potential therapeutic effects .

Chromatography

This compound could be used in chromatography as a standard or reference compound to help identify and quantify similar compounds within a mixture. Its unique chemical signature allows it to be a benchmark in analytical methods, aiding in the purification process of other substances .

Analytical Research

In analytical research, 1-(2,2-Diethoxyethyl)pyrrolidin-3-ol may be used to develop new analytical methods. Its properties can help in understanding the behavior of similar compounds under various conditions, which is crucial for the advancement of analytical techniques .

Custom Synthesis and Procurement

The compound is also significant in custom synthesis and procurement. It can be supplied for specific research needs, including the development of new compounds or the study of its properties and reactions. This application is essential for researchers who require specific compounds that are not readily available off-the-shelf .

Safety and Hazards

This compound is labeled with the signal word “Danger” and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-3-13-10(14-4-2)8-11-6-5-9(12)7-11/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYJGWMZZIZUAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCC(C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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